Cas no 137863-17-3 (Valsartan Methyl Ester)

Valsartan Methyl Ester structure
Produktname:Valsartan Methyl Ester
CAS-Nr.:137863-17-3
MF:C25H31N5O3
MW:449.545345544815
MDL:MFCD31562813
CID:91774
PubChem ID:11561462
Valsartan Methyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
- N-[2’-(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-,methyl ester
- Valsartan Methyl Est
- Valsartan Methyl Ester
- (2S)-methyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
- (S)-N-(1-Methoxycarbonyl-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
- AK102662
- AKOS01
- ANW-65515
- CHEBI:287690
- N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-(L)-valine methyl ester
- VME
- N-Valeryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine methyl ester
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester
- [ "" ]
- 7BZQ418Z0J
- Valsartan impurity E
- L-Valine, N-(1-oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, methyl ester
- Valsartan impurity E [USP-MC]
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester
- Valsartan Related Compound E
- UJTNRXYTECQKFO-QHCP
- UNII-7BZQ418Z0J
- N-[2 inverted exclamation mark -(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
- N-[2 inverted exclamation mark -(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- Valsartan Methyl Ester; Valsartan Related Compound E (USP); N-Valeryl-N-{[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine methyl ester; Valsartan Related Compound E
- (S)-Methyl2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
- L-Valine,N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-,methylester
- D92869
- SCHEMBL2251
- N-[2-(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine methyl ester
- N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester
- BDBM50282365
- Q27268035
- PD128572
- AKOS015899737
- Methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
- N-valeryl-N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-(L)-valine methyl ester
- (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid methyl ester
- CHEMBL326349
- DTXSID50468616
- 137863-17-3
- AS-74538
- methyl (2S)-3-methyl-2-[N-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoate
- AKOS037647709
- METHYL (2S)-3-METHYL-2-(N-{[2'-(2H-1,2,3,4-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL]METHYL}PENTANAMIDO)BUTANOATE
- A886382
- UJTNRXYTECQKFO-QHCPKHFHSA-N
- SCHEMBL21619424
- methyl N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valinate
- HY-W414915
- CS-0515136
-
- MDL: MFCD31562813
- Inchi: 1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1
- InChI-Schlüssel: UJTNRXYTECQKFO-QHCPKHFHSA-N
- Lächelt: O(C([H])([H])[H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])=O
Berechnete Eigenschaften
- Genaue Masse: 449.24269g/mol
- Oberflächenladung: 0
- XLogP3: 4.7
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Anzahl drehbarer Bindungen: 11
- Monoisotopenmasse: 449.24269g/mol
- Monoisotopenmasse: 449.24269g/mol
- Topologische Polaroberfläche: 101Ų
- Schwere Atomanzahl: 33
- Komplexität: 623
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.169±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 129-130 ºC
- Siedepunkt: 647.716 °C at 760 mmHg
- Flammpunkt: 345.526 °C
- Brechungsindex: 1.566
- Löslichkeit: Insuluble (1.7E-3 g/L) (25 ºC),
- PSA: 101.07
- LogP: 4.25010
Valsartan Methyl Ester Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
Valsartan Methyl Ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1708810-15MG |
137863-17-3 | 15MG |
¥15211.09 | 2023-01-05 | |||
LKT Labs | V014463-100 mg |
Valsartan Methyl Ester |
137863-17-3 | ≥98% | 100MG |
$294.30 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N302521-1g |
Valsartan Methyl Ester |
137863-17-3 | 95% | 1g |
¥40.90 | 2023-09-01 | |
Alichem | A019107860-25g |
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate |
137863-17-3 | 95% | 25g |
187.20 USD | 2021-06-17 | |
TRC | V095765-500mg |
Valsartan Methyl Ester |
137863-17-3 | 500mg |
$ 1478.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475937-50 mg |
Valsartan Methyl Ester, |
137863-17-3 | 50mg |
¥2,482.00 | 2023-07-10 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80014-5mg |
Valsartan methyl ester |
137863-17-3 | 98.0% | 5mg |
¥1200 | 2023-09-19 | |
A2B Chem LLC | AA51600-5g |
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate |
137863-17-3 | 95% | 5g |
$9.00 | 2024-04-20 | |
1PlusChem | 1P0014FK-5g |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester |
137863-17-3 | 95% | 5g |
$9.00 | 2023-12-22 | |
eNovation Chemicals LLC | D745516-1g |
L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester |
137863-17-3 | 98% | 1g |
$55 | 2025-02-19 |
Valsartan Methyl Ester Verwandte Literatur
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
2. Back matter
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
137863-17-3 (Valsartan Methyl Ester) Verwandte Produkte
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- 137862-87-4(ent-Valsartan)
- 188240-32-6(4-Oxo Valsartan Benzyl Ester)
- 1356929-45-7(4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers)
- 137862-53-4(Valsartan)
- 137863-20-8(Valsartan Benzyl Ester)
- 188259-69-0(4-Hydroxy Valsartan (Mixture of Diastereomers))
- 137862-78-3(Isoleucine Valsartan)
- 952652-79-8(Valsartan n-Propyl Impurity)
- 1089736-73-1(Valsartan-d)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:137863-17-3)Valsartan Methyl Ester

Reinheit:99%/99%/99%
Menge:5mg/10mg/25mg
Preis ($):157.0/244.0/420.0